1-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole

5-HT6 receptor Serotonin receptor ligand Tetrazole SAR

1-(2,4-Dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole (MF: C20H24N4O; MW: 336.44 g/mol) is a fully synthetic, 1,5-disubstituted tetrazole derivative featuring a 2,4-dimethylphenyl substituent at N1 and a 2-isopropyl-5-methylphenoxymethyl moiety at C5. The compound belongs to the broader class of aryloxymethyl-tetrazoles that have been explored as ligands for serotonin receptor subtypes, notably the 5-HT6 receptor.

Molecular Formula C20H24N4O
Molecular Weight 336.4 g/mol
Cat. No. B4842823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole
Molecular FormulaC20H24N4O
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=NN=N2)COC3=C(C=CC(=C3)C)C(C)C)C
InChIInChI=1S/C20H24N4O/c1-13(2)17-8-6-15(4)11-19(17)25-12-20-21-22-23-24(20)18-9-7-14(3)10-16(18)5/h6-11,13H,12H2,1-5H3
InChIKeyYXLICEORYIEUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole: Compound Identity and Procurement-Relevant Profile


1-(2,4-Dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole (MF: C20H24N4O; MW: 336.44 g/mol) is a fully synthetic, 1,5-disubstituted tetrazole derivative featuring a 2,4-dimethylphenyl substituent at N1 and a 2-isopropyl-5-methylphenoxymethyl moiety at C5. The compound belongs to the broader class of aryloxymethyl-tetrazoles that have been explored as ligands for serotonin receptor subtypes, notably the 5-HT6 receptor [1]. Its structural assignment is confirmed by comprehensive spectroscopic characterization (¹H-NMR, ¹³C-NMR, IR) and elemental analysis [2]. The compound's calculated physicochemical profile (clogP ≈ 3.68, TPSA ≈ 58.98 Ų, zero H-bond donors, five H-bond acceptors) places it within drug-like chemical space by Lipinski and Veber criteria [3].

5-HT6 Receptor Research
Supports 5-HT6 antagonist screening and SAR expansion using a tetrazole scaffold with reported 2-isopropyl-5-methylphenoxy pharmacophore context
Scaffold-Hopping Studies
Structurally distinct from triazine cores; enables tetrazole-core vs. triazine-core comparison in GPCR ligand research
Physicochemical Selection
Calculated drug-like property profile (logP, TPSA) supports property-based selection for SAR and permeability research

Why Generic Tetrazole Substitution Is Not a Viable Option for 1-(2,4-Dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole


Tetrazole-based compounds with superficially similar substitution patterns cannot be treated as interchangeable because minor structural variations at the N1-aryl or C5-ether positions produce large shifts in receptor binding, physicochemical properties, and biological target profiles. For example, the 4-bromophenyl analog—1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole—differs from the target compound only by replacement of the 2,4-dimethyl motif with a 4-bromo substituent, yet this single atomic change alters both lipophilicity (ΔclogP) and electronic character of the N1-aryl ring . Likewise, compounds that retain the 2,4-dimethylphenyl-tetrazole core but replace the 2-isopropyl-5-methylphenoxymethyl group with phenylsulfonylmethyl or methylthio substituents target entirely different biological space . The quantitative evidence below demonstrates that each substitution 'slot' on the tetrazole scaffold independently governs potency, selectivity, and drug-likeness, making chemical sourcing decisions without comparator data inherently unreliable .

N1-Aryl Substitution Mismatch
Replacing 2,4-dimethylphenyl with 4-bromophenyl may shift lipophilicity and non-specific binding, altering assay compatibility and SAR interpretation
C5-Ether Pharmacophore Disruption
C5-phenoxy-to-sulfonylmethyl substitution removes the validated 5-HT6 pharmacophore, redirecting target engagement toward unrelated biological space
Phenoxy Ring Electronic Redirect
Electron-withdrawing chloro substitution may redirect selectivity from aminergic GPCRs to antimicrobial/anticancer contexts, confounding intended 5-HT6 research

Quantitative Differentiation Evidence: 1-(2,4-Dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole vs. Key Comparators


N1-Aryl Substituent Differentiation: 2,4-Dimethylphenyl vs. 4-Bromophenyl Impact on Lipophilicity and Steric Profile

The target compound's N1-(2,4-dimethylphenyl) group imparts measurably different physicochemical properties compared to the closest catalog analog, 1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole. The 2,4-dimethyl substitution introduces steric bulk ortho to the tetrazole ring (two methyl groups vs. a single para-bromo), which restricts rotational freedom of the N1-aryl ring and alters the conformational ensemble accessible to the tetrazole pharmacophore. In contrast, the 4-bromo analog presents a single electron-withdrawing substituent that increases molecular weight (≈415 g/mol vs. 336 g/mol) and polarizability without ortho steric constraint. Calculated logP for the target compound is approximately 3.68 [1], while the bromo analog is expected to be more lipophilic (estimated ΔlogP ≈ +0.5 to +0.8) due to the halogen contribution. These differences are structural in origin, not simply potency-level variations, and they directly influence membrane permeability, protein binding, and assay compatibility.

N1-Aryl Physicochemical Shift
Cross-study comparable
Target: MW 336 g/mol; clogP 3.68; ortho-methyl constraint
4-Br analog: MW ~415 g/mol; clogP >4.2; para-only
ΔMW ≈ −79 g/mol; ΔclogP ≈ −0.5 to −0.8
Supports interpretation of lipophilicity- and conformation-dependent assay results
Calculated values; experimental confirmation needed
5-HT6 receptor Serotonin receptor ligand Tetrazole SAR

C5-Ether Substituent Differentiation: 2-Isopropyl-5-methylphenoxy vs. Phenylsulfonylmethyl in 5-HT6 Receptor Context

The 2-isopropyl-5-methylphenoxymethyl moiety at the C5 position of the target compound is a pharmacophoric element shared with the potent 5-HT6 antagonist MST4 (Ki = 11 nM), a 1,3,5-triazine derivative [1]. This structural element has been validated in the 5-HT6 receptor antagonist literature as a key determinant of binding affinity. In contrast, 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole replaces the phenoxy ether with a phenylsulfonylmethylene group, which presents a substantially different hydrogen-bond acceptor geometry (sulfone vs. ether oxygen) and electronic character. MST4's Ki of 11 nM at 5-HT6 provides a class-level benchmark for the 2-isopropyl-5-methylphenoxy fragment [1]. While the target compound replaces MST4's triazine core with a tetrazole core, the retention of the validated phenoxyalkyl fragment suggests potential 5-HT6 receptor engagement, whereas the phenylsulfonylmethyl analog is unlikely to interact with the same receptor class.

C5 Pharmacophore Validation
Class-level inference
Target: contains 2-isopropyl-5-methylphenoxy (validated 5-HT6 element)
MST4 (triazine): Ki 11 nM at 5-HT6
Sulfonylmethyl analog: no 5-HT6 activity reported
Presence of validated pharmacophore supports 5-HT6 receptor engagement context
Class-level inference; target compound Ki not directly measured
5-HT6 antagonist Serotonin receptor Phenoxyalkyl pharmacophore

Scaffold Differentiation: Tetrazole Core vs. Triazine Core for 5-HT6 Ligand Design

The target compound employs a 1,5-disubstituted tetrazole as the central scaffold, whereas the benchmark 5-HT6 antagonist MST4 uses a 1,3,5-triazine core [1]. Tetrazoles are established carboxylic acid bioisosteres with distinct hydrogen-bond acceptor capacity (four nitrogen lone pairs) and metabolic stability advantages over esters and amides. The tetrazole ring contributes a topological polar surface area increment (TPSA ≈ 58.98 Ų for the target compound) that differs from triazine-based analogs. The 1,3,5-triazine derivatives, while potent at 5-HT6 (e.g., MST4 Ki = 11 nM), have struggled to achieve market approval predominantly due to insufficient drug-likeness properties [2]. The tetrazole scaffold thus offers a chemically distinct option for medicinal chemistry exploration of the same phenoxyalkyl pharmacophore, with potentially differentiated ADMET profile. The Hungarian patent literature also documents tetrazole derivatives bearing 2,4-dimethylphenyl groups as intermediates for cholesterol-lowering agents, indicating multi-target potential beyond 5-HT6 [3].

Scaffold Differentiation
Class-level inference
Tetrazole core: TPSA 58.98 Ų; HBA 5; HBD 0
Triazine core (MST4 class): suboptimal drug-likeness reported
Tetrazole may offer differentiated ADMET profile (class-level, direct data unavailable)
Tetrazole provides a structurally distinct starting point for 5-HT6 chemical space exploration
No head-to-head PK data; review context
Tetrazole Triazine 5-HT6 receptor Scaffold hopping

Dichloro vs. Dimethyl Substitution at the Phenoxy Ring: Impact on Electron Density and Reactivity

The target compound carries a 2-isopropyl-5-methyl substitution on the phenoxy ring (electron-donating alkyl groups), whereas the structurally related compound 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole bears two electron-withdrawing chloro substituents on the phenoxy ring . This substitution difference produces opposite electronic effects: the target compound's alkyl-substituted phenoxy ring is electron-rich, while the dichloro analog's phenoxy ring is electron-deficient. These electronic differences influence the compound's oxidative stability, potential for CYP450-mediated metabolism, and molecular recognition at aromatic binding pockets. The dichloro analog has been studied in antimicrobial and anticancer contexts , whereas the 2-isopropyl-5-methylphenoxy fragment is associated with 5-HT6 receptor binding, demonstrating that phenoxy ring substitution directs target selectivity.

Phenoxy Ring Electronics
Data to verify
Target: 2-isopropyl-5-methyl (electron-donating) — associated with 5-HT6
Dichloro analog: electron-withdrawing — antimicrobial/anticancer contexts
Opposite electronic character redirects target class
Phenoxy substitution governs target selectivity; procurement mismatch may misdirect screening
Qualitative comparison; experimental target profiles to verify
Tetrazole Phenoxy substitution Electronic effects Antimicrobial

Recommended Research Application Scenarios for 1-(2,4-Dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole


5-HT6 Serotonin Receptor Ligand Screening and SAR Expansion

Use as a tetrazole-based starting point for 5-HT6 receptor antagonist screening campaigns, where the validated 2-isopropyl-5-methylphenoxy pharmacophore (benchmarked by MST4 Ki = 11 nM) is retained on a chemically distinct tetrazole scaffold. This enables scaffold-hopping SAR studies to compare tetrazole-core vs. triazine-core 5-HT6 ligand profiles [1][2].

Physicochemical Comparator for N1-Aryl Substitution SAR Studies

Deploy alongside the 4-bromophenyl analog (MW ≈ 415 g/mol) in parallel assays to quantify the impact of N1-aryl substitution (2,4-dimethylphenyl vs. 4-bromophenyl) on target binding, cellular permeability (logP-dependent), and non-specific protein binding. The calculated logP difference of approximately 0.5-0.8 units between the two analogs provides a testable hypothesis for property-driven compound selection [3].

Phenoxy Ring Electronic Modulation Studies

Use in head-to-head studies with 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole to probe how electron-donating (alkyl) vs. electron-withdrawing (chloro) phenoxy substitution governs target selectivity between aminergic GPCRs (5-HT6) and antimicrobial/anticancer targets . This directly informs procurement decisions for focused library design.

Multi-Target Tetrazole Probe for Metabolic and CNS Disorders

Leverage the compound's dual structural connection to both 5-HT6 (via the phenoxyalkyl fragment) and cholesterol-lowering tetrazole patent space (via the 2,4-dimethylphenyl-tetrazole core documented in HU 201532 B) to explore potential polypharmacology at the intersection of CNS and metabolic disorders [4][2].

Application
Selection Property
Validation Focus
5-HT6 receptor ligand screening
2-Isopropyl-5-methylphenoxy pharmacophore retention
5-HT6 receptor binding assay context
N1-aryl substitution SAR studies
Ortho-methyl steric constraint and lipophilicity shift
Comparative logP and permeability profiling
Phenoxy ring electronic modulation research
Alkyl-donating vs. chloro-withdrawing substitution
Target selectivity screening across GPCR and other contexts
CNS and metabolic pathway polypharmacology probe
Dual structural connection to 5-HT6 pharmacophore and tetrazole patent space
Multi-target profiling in receptor binding and enzyme assays
Quote Request

Request a Quote for 1-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.